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Compound of Interest

Compound Name: 1-Hexylallyl formate

Cat. No.: B15176363 Get Quote

Disclaimer: The compound "1-Hexylallyl formate" is not a standard recognized chemical name

and does not appear in readily available chemical and flavor databases. The following

application notes and protocols are based on the predicted characteristics and behavior of a

hypothetical molecule with this name, drawing from established knowledge of structurally

similar compounds such as hexyl formate, allyl esters, and other formate esters used in flavor

chemistry.

Introduction to 1-Hexylallyl Formate in Flavor
Chemistry
1-Hexylallyl formate is a hypothetical ester of formic acid with a "hexylallyl" alcohol.

Structurally, this implies an alcohol with both hexyl and allyl functionalities. For the purpose of

these notes, we will consider it as an ester that could potentially contribute a complex flavor

profile, combining the fruity and green notes associated with hexyl and hexenyl esters with the

pungent and sharp characteristics often found in allyl compounds. Its application in flavor

chemistry would be as a novel flavor ingredient to impart unique sensory experiences in a

variety of food and beverage products.

Predicted Sensory Profile: Based on its constituent chemical moieties, the sensory

characteristics of 1-Hexylallyl formate can be anticipated as a blend of the following attributes:

Fruity: Likely to possess notes of unripe and ripe fruits, similar to other formate and hexyl

esters. Descriptors could include apple, pear, and plum.[1][2]
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Green: The hexyl and allyl groups suggest green, grassy, and slightly waxy notes.[3][4]

Pungent/Spicy: Allyl compounds are known for their sharp, pungent, and sometimes irritating

sensory effects, which could add a unique "lift" or spiciness to a flavor profile.

Ethereal: A light, volatile, and slightly sweet character is also possible.[5]

Quantitative Data of Structurally Related Flavor
Compounds
Due to the absence of data for 1-Hexylallyl formate, the following tables summarize key

information for related, well-characterized flavor compounds to provide a comparative

reference.

Table 1: Physicochemical and Sensory Properties of Hexyl Formate

Property Value Reference

CAS Number 629-33-4 [1][6]

FEMA Number 2570 [1][6]

Molecular Formula C7H14O2 [6]

Molecular Weight 130.19 g/mol [6]

Boiling Point 154 - 156 °C [1]

Odor Profile
Fruity (apple, plum, banana),

sweet, green.
[2][5]

Flavor Profile
Green, ethereal, unripe

banana, plum skin.
[5]

Recommended Usage
Up to 4.0% in fragrance

concentrate.
[7]

Table 2: Sensory Properties of Representative Hexenyl Esters
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Compound CAS Number Odor Profile Flavor Profile

(Z)-3-Hexenyl

Hexanoate
31501-11-8

Fruity, green, waxy,

pear, winey, tropical,

grassy, pineapple.[4]

[8]

Green, fruity, fatty,

tropical, pulpy, citrus.

[4]

(Z)-3-Hexenyl

Valerate
35852-46-1

Fruity, ripe apple or

pear-like aroma.[9]
Not specified.

(Z)-3-Hexenyl

Isobutyrate
41519-23-7

Fruity, green, apple,

sweet.

Fruity, green, apple,

sweet.

Experimental Protocols
The following protocols are generalized for the synthesis and analysis of a novel formate ester

like 1-Hexylallyl formate.

3.1. Protocol for Synthesis of 1-Hexylallyl Formate via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of a formate ester from formic

acid and the corresponding alcohol.

Materials:

1-Hexylallyl alcohol (hypothetical reactant)

Formic acid (excess)

Sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate

Organic solvent (e.g., diethyl ether or dichloromethane)

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel,

etc.)
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Heating mantle and magnetic stirrer

Procedure:

In a round-bottom flask, combine one molar equivalent of 1-Hexylallyl alcohol with three

molar equivalents of formic acid.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the

alcohol weight) while stirring.

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Add an equal volume of an organic solvent and wash the organic layer sequentially with

water, 5% sodium bicarbonate solution (to neutralize excess acid), and again with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

The crude 1-Hexylallyl formate can be purified by fractional distillation under reduced

pressure.

3.2. Protocol for GC-MS Analysis of 1-Hexylallyl Formate in a Food Matrix

This protocol outlines the analysis of a volatile flavor compound in a food or beverage sample

using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Instrumentation:

Food or beverage sample

Internal standard (e.g., a deuterated ester or a different ester not present in the sample)

Sodium chloride
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Headspace vials (20 mL) with magnetic crimp caps

GC-MS system equipped with a headspace autosampler

Capillary GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Procedure:

Sample Preparation:

Weigh a precise amount of the homogenized food sample (e.g., 5 g) into a headspace vial.

Add a known amount of the internal standard solution.

Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes ("salting out").

Immediately seal the vial with a crimp cap.

HS-GC-MS Analysis:

Place the vial in the headspace autosampler.

Headspace Parameters (example):

Incubation Temperature: 80°C

Incubation Time: 20 minutes

Injection Volume: 1 mL of the headspace gas

GC Parameters (example):

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min,

and hold for 5 min.
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MS Parameters (example):

Ion Source Temperature: 230°C

Electron Ionization (EI) Energy: 70 eV

Mass Scan Range: m/z 35-350

Data Analysis:

Identify the 1-Hexylallyl formate peak based on its retention time and mass spectrum.

Quantify the compound by comparing the peak area of the analyte to that of the internal

standard.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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